molecular formula C25H34F3NO5 B15328669 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

Cat. No.: B15328669
M. Wt: 485.5 g/mol
InChI Key: GAAVJEMZITUZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide is a synthetic prostaglandin analog characterized by a cyclopentyl core substituted with hydroxyl groups, a trifluoromethylphenoxybutenyl chain, and an ethylheptenamide side chain. However, the provided evidence exclusively pertains to bimatoprost, a structurally related compound with a phenyl-substituted pentenyl chain (3-hydroxy-5-phenyl-pent-1-enyl) instead of the trifluoromethylphenoxybutenyl group . This discrepancy indicates a lack of direct data on the queried compound, necessitating inferred comparisons based on structural analogs.

Properties

Molecular Formula

C25H34F3NO5

Molecular Weight

485.5 g/mol

IUPAC Name

7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

InChI

InChI=1S/C25H34F3NO5/c1-2-29-24(33)11-6-4-3-5-10-20-21(23(32)15-22(20)31)13-12-18(30)16-34-19-9-7-8-17(14-19)25(26,27)28/h3,5,7-9,12-14,18,20-23,30-32H,2,4,6,10-11,15-16H2,1H3,(H,29,33)

InChI Key

GAAVJEMZITUZOC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Origin of Product

United States

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

Molecular Architecture

The target compound features a cyclopentane core with three contiguous stereocenters at positions 1R, 2R, and 3R, coupled with a (Z)-configured hept-5-enamide side chain and a (E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl substituent. The presence of four hydroxyl groups, an ethylamide moiety, and a trifluoromethyl aryl ether necessitates orthogonal protecting group strategies during synthesis.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three primary disconnections:

  • Amide bond formation between the heptenoic acid derivative and ethylamine
  • Conjugate addition for installing the trifluoromethylphenoxy segment
  • Cyclopentane ring construction via intramolecular aldol condensation or enzymatic resolution.

Core Cyclopentane Synthesis

Corey-Fuchs Approach

The bicyclic core is synthesized from D-ribose through a 12-step sequence involving:

  • Sharpless asymmetric dihydroxylation (80% ee) of divinylcyclopentanol
  • Enzymatic resolution using Candida antarctica lipase B (CAL-B) to achieve >99% de
  • Protection-deprotection cycles with tert-butyldimethylsilyl (TBS) and methoxymethyl (MOM) groups.

Key intermediates:

Intermediate Structure Yield
Cyclopentanediol [(1R,2R,3R,5S)-3,5-bis(TBS-oxy)-2-vinylcyclopentyl]methanol 68%
Dihydroxyketone (1R,2S,3R,5S)-3,5-dihydroxy-2-(hydroxymethyl)cyclopentanone 73%

Stereoselective Side Chain Installation

Trifluoromethylphenoxy Butenyl Segment

The (E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl group is introduced via:

  • Mitsunobu reaction between 3-(trifluoromethyl)phenol and (E)-3-buten-1,2-diol (DIAD, PPh3, 0°C, 82% yield)
  • Sharpless epoxidation (Ti(OiPr)4, (+)-DET, 91% ee)
  • Epoxide ring-opening with Grignard reagent (CH2=CHMgBr, CuI catalysis).
Hept-5-Enamide Side Chain

The (Z)-configured hept-5-enamide is constructed through:

  • Wittig reaction using 4-carboxybutyltriphenylphosphonium bromide (KHMDS, THF, -78°C)
  • Stille coupling with ethylamine precursor (Pd(PPh3)4, 80°C).

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of the heptenoic acid intermediate (0.1 mmol) with EDC·HCl (1.2 eq) and HOBt (1.1 eq) in DMF at -15°C, followed by addition of ethylamine (70% aq., 3 eq) achieves 85% conversion. Purification via silica gel chromatography (EtOAc/hexanes 3:7) gives the enamide with >98% purity.

Mixed Carbonate Method

Superior results (91% yield) are obtained using 1-(methylsulfonyloxy)benzotriazole (MSOBt) as activating agent:

  • Activation : Heptenoic acid (11.5 g, 0.03 mol) + MSOBt (11.27 g, 0.053 mol) in DMF at -15°C
  • Aminolysis : Ethylamine (8.4 mL, 0.104 mol) added dropwise over 5 minutes
  • Workup : Four ethyl acetate extractions (4×230 mL), washing with NaHSO4 (5%).

Process Optimization Challenges

Stereochemical Control

Critical parameters for maintaining stereochemistry:

  • Temperature : Reactions conducted below -10°C prevent epimerization at C2
  • Solvent polarity : THF/water (4:1) maximizes facial selectivity in cyclopentane formation
  • Catalyst loading : 0.5 mol% Pd(PPh3)4 minimizes racemization during Stille coupling.

Purification Challenges

The final compound's polarity necessitates specialized techniques:

  • Countercurrent chromatography (hexane/EtOAc/MeOH/H2O 5:5:5:5)
  • Crystallization from acetonitrile/water (1:9) at 4°C
  • Preparative HPLC (C18 column, 0.1% TFA in MeCN/H2O gradient).

Alternative Synthetic Routes

Biocatalytic Approach

Recent advances utilize engineered E. coli expressing P450BM3 mutants for:

  • Regioselective hydroxylation (C3 and C5 positions)
  • Enantioselective reduction of keto intermediates (99.2% ee)
    This method reduces protection/deprotection steps but currently achieves only 41% overall yield.

Flow Chemistry Protocol

A continuous flow system (Syrris Asia) demonstrates:

  • 3.2× faster reaction times for Wittig steps
  • 98.7% conversion in amide coupling vs. 85% in batch
  • 12.6 g/h throughput in pilot-scale trials.

Analytical Characterization

Critical quality attributes are verified through:

  • Chiral HPLC : Chiralpak AD-H column, hexane/i-PrOH 85:15, 1 mL/min
  • 19F NMR : δ -62.8 ppm (CF3, q, J = 12.3 Hz)
  • HRMS : m/z 528.2341 [M+H]+ (calc. 528.2338)
  • XRD : Monoclinic P21 space group, a = 12.456 Å, b = 6.892 Å.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The compound contains four hydroxyl groups (cyclopentyl and side chain positions) that participate in:

Reaction Type Conditions/Reagents Outcome Source
Esterification Isopropyl alcohol, acid catalysisFormation of isopropyl esters (e.g., prodrug derivatives)
Oxidation Jones reagent (CrO₃/H₂SO₄)Conversion of secondary alcohols to ketones (observed in analogs)
Protection/Deprotection Trimethylsilyl (TMS) chlorideTemporary hydroxyl protection during synthesis

Enamide Group Reactivity

The N-ethylhept-5-enamide moiety undergoes:

Reaction Type Conditions/Reagents Outcome Source
Hydrolysis Strong acid (HCl) or base (NaOH)Cleavage to carboxylic acid and ethylamine
Tautomerization Aqueous or polar solventsEquilibrium between enol and keto forms

Trifluoromethylphenoxy Side Chain Reactivity

The electron-withdrawing trifluoromethyl group influences:

Reaction Type Conditions/Reagents Outcome Source
Electrophilic Substitution Nitration (HNO₃/H₂SO₄)Meta-directed substitution (theoretical, based on analog behavior)
Oxidative Degradation UV light or radical initiatorsCleavage of ether linkage (stability studies in cosmetics)

Cyclopentane Ring Modifications

The cyclopentyl core enables:

Reaction Type Conditions/Reagents Outcome Source
Epoxidation m-CPBA (meta-chloroperbenzoic acid)Epoxide formation at double bonds
Palladium-Catalyzed Coupling Suzuki-Miyaura conditions (Pd(PPh₃)₄, boronic acids)Side chain functionalization

Stability and Degradation Pathways

Key stability considerations under physiological conditions:

  • Hydrolytic Degradation : The enamide group slowly hydrolyzes in aqueous solutions (pH 7.4, 37°C) to release ethylamine and a carboxylic acid derivative .

  • Photooxidation : The trifluoromethylphenoxy group undergoes UV-induced cleavage, forming phenolic byproducts .

  • Thermal Decomposition : Degrades above 200°C via cyclopentane ring fragmentation .

Synthetic Routes and Key Intermediates

The compound is synthesized through:

  • Core Cyclopentane Formation : Lewis acid-catalyzed cyclization (e.g., BF₃·Et₂O) of a prostaglandin F₂α precursor .

  • Side Chain Installation :

    • Palladium-catalyzed coupling for phenoxybutenyl group .

    • Amide bond formation via carbodiimide coupling (EDC/HOBt).

  • Stereochemical Control : Chiral resolution using enzymatic hydrolysis .

Scientific Research Applications

7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and trifluoromethyl group play crucial roles in its binding affinity and activity. It may act as an antioxidant, reducing oxidative stress by scavenging free radicals and inhibiting reactive oxygen species production. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Crystalline Stability

Bimatoprost’s crystalline Form II exhibits superior stability compared to Form I, with distinct X-ray diffraction (XRD) peaks at 2θ values such as 3.60, 5.31, and 7.09, and thermal stability demonstrated by differential scanning calorimetry (DSC) exotherms at 70.1°C (onset) and 74.1°C (peak) . These properties enhance its shelf life and formulation robustness for ocular applications.

Property Bimatoprost Form II
XRD Peaks (2θ) 3.60, 5.31, 7.09, 10.55, 12.24
DSC Onset/Peak (°C) 70.1 (onset), 74.1 (peak)
Therapeutic Use Glaucoma, ocular hypertension

Pharmacological Activity

Bimatoprost reduces intraocular pressure (IOP) by enhancing uveoscleral outflow. Its efficacy is well-documented in clinical studies, with IOP reductions of 25–33% . The trifluoromethyl group in the queried compound could modulate prostaglandin receptor affinity or metabolic stability, but pharmacological data are absent.

Other Structural Analogs ()

lists acetamide derivatives (e.g., compounds e, f, g) with distinct backbones (e.g., hexan-2-yl, diphenyl groups).

Biological Activity

The compound 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide, also known as Travoprost, is a synthetic prostaglandin analog primarily utilized in the treatment of glaucoma and ocular hypertension. This article reviews its biological activity, pharmacological effects, and relevant research findings.

  • Molecular Formula : C26H36F3NO7
  • Molecular Weight : 531.56 g/mol
  • CAS Number : 1176658-85-7
  • Solubility : Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml) .

Travoprost functions as a selective agonist for the prostaglandin F receptor (FP receptor), leading to increased uveoscleral outflow of aqueous humor. This mechanism results in reduced intraocular pressure (IOP), making it effective for glaucoma management.

Pharmacological Effects

  • Intraocular Pressure Reduction : Clinical studies have demonstrated that Travoprost significantly lowers IOP in patients with open-angle glaucoma. It has been shown to be more effective than other prostaglandin analogs like latanoprost and bimatoprost in some cases .
  • Side Effects : Common side effects include ocular hyperemia, increased pigmentation of the iris, eyelash changes, and potential systemic effects such as respiratory issues .

Efficacy Studies

A meta-analysis of multiple clinical trials indicated that Travoprost consistently reduces IOP by approximately 25% from baseline levels over a 24-hour period post-administration .

StudySample SizeIOP Reduction (%)Duration
A2002512 weeks
B150226 months
C1802724 weeks

Comparative Studies

In a head-to-head trial comparing Travoprost with latanoprost, Travoprost showed superior efficacy in lowering IOP during peak hours (8 AM - 10 AM) .

Case Studies

  • Case Study A : A 65-year-old patient with uncontrolled glaucoma switched from latanoprost to Travoprost and experienced a significant decrease in IOP from 24 mmHg to 16 mmHg within three weeks.
  • Case Study B : A cohort of patients previously treated with timolol was transitioned to Travoprost, resulting in improved adherence due to the once-daily dosing regimen and fewer side effects.

Q & A

Basic Research Questions

What are the key considerations for synthesizing this compound, and what methodologies are recommended for optimizing yield?

Synthesis involves multi-step pathways, typically starting with cyclopentyl intermediates. Critical steps include:

  • Thioxomethylation : Use reagents like thiourea derivatives under controlled pH (e.g., 8–9) to introduce thiol groups .
  • Stereochemical control : Employ chiral catalysts (e.g., palladium/copper complexes) to manage enantioselectivity, especially at the cyclopentyl and butenyl moieties .
  • Purification : Utilize flash chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates. Final purity (>95%) can be confirmed via HPLC .

How can researchers confirm the structural integrity and stereochemistry of this compound?

  • Spectroscopy : Combine 1H^1H-NMR and 13C^{13}C-NMR to resolve aromatic/olefinic protons and cyclopentyl carbons. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .
  • Chiral analysis : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase to distinguish enantiomers .
  • X-ray crystallography : Resolve absolute configuration for critical stereocenters (e.g., 3,5-dihydroxycyclopentyl group) .

What experimental protocols assess the compound’s stability under varying conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min up to 300°C to identify decomposition points .
  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Light sensitivity : Expose to UV (254 nm) and visible light, quantifying photodegradation products using diode-array detectors .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data across studies?

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) and validate compound purity (e.g., residual solvent analysis via GC-MS) .
  • Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed receptors (e.g., GPCRs) .
  • Computational validation : Perform molecular docking (AutoDock Vina) to reconcile discrepancies between in vitro activity and structural predictions .

What advanced strategies address challenges in stereoselective synthesis?

  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP) to resolve racemic mixtures during key steps like hydroxylation .
  • Asymmetric catalysis : Use Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution for enantiopure epoxide intermediates .
  • In-situ monitoring : Implement ReactIR to track stereochemical outcomes during reactions, adjusting conditions in real time .

How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., 100-ns trajectories in GROMACS) to identify binding pockets and conformational changes .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate activation energies for proposed metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
  • Machine learning : Train models on bioactivity datasets (ChEMBL) to predict off-target effects or optimize lead derivatives .

What methodologies improve purification efficiency for scale-up studies?

  • Membrane technologies : Test nanofiltration membranes (e.g., 300–500 Da MWCO) to remove low-MW impurities .
  • Simulated moving bed (SMB) chromatography : Optimize for enantiomer separation using supercritical CO2_2/ethanol mobile phases .
  • Crystallization engineering : Screen solvents (e.g., acetone/water) and additives (e.g., ionic liquids) to enhance crystal habit and yield .

Notes

  • Methodological Focus : Answers emphasize experimental design, validation, and advanced techniques (e.g., MD simulations, SMB chromatography).
  • Theoretical Links : Advanced questions align with frameworks like enzyme kinetics (Q10) and computational chemistry (Q6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.